Cas no 2140200-10-6 (N-2-(1-formylcyclopropyl)ethyl-N-methylmethanesulfonamide)
N-2-(1-formylcyclopropyl)ethyl-N-methylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(1-formylcyclopropyl)ethyl-N-methylmethanesulfonamide
- EN300-1623404
- N-[2-(1-formylcyclopropyl)ethyl]-N-methylmethanesulfonamide
- 2140200-10-6
-
- Inchi: 1S/C8H15NO3S/c1-9(13(2,11)12)6-5-8(7-10)3-4-8/h7H,3-6H2,1-2H3
- InChI Key: JTGVWDAZZCXJHC-UHFFFAOYSA-N
- SMILES: S(C)(N(C)CCC1(C=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 205.07726451g/mol
- Monoisotopic Mass: 205.07726451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 62.8Ų
N-2-(1-formylcyclopropyl)ethyl-N-methylmethanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1623404-0.5g |
N-[2-(1-formylcyclopropyl)ethyl]-N-methylmethanesulfonamide |
2140200-10-6 | 0.5g |
$1495.0 | 2023-06-04 | ||
| Enamine | EN300-1623404-1.0g |
N-[2-(1-formylcyclopropyl)ethyl]-N-methylmethanesulfonamide |
2140200-10-6 | 1g |
$1557.0 | 2023-06-04 | ||
| Enamine | EN300-1623404-2.5g |
N-[2-(1-formylcyclopropyl)ethyl]-N-methylmethanesulfonamide |
2140200-10-6 | 2.5g |
$3051.0 | 2023-06-04 | ||
| Enamine | EN300-1623404-5.0g |
N-[2-(1-formylcyclopropyl)ethyl]-N-methylmethanesulfonamide |
2140200-10-6 | 5g |
$4517.0 | 2023-06-04 | ||
| Enamine | EN300-1623404-10.0g |
N-[2-(1-formylcyclopropyl)ethyl]-N-methylmethanesulfonamide |
2140200-10-6 | 10g |
$6697.0 | 2023-06-04 | ||
| Enamine | EN300-1623404-0.05g |
N-[2-(1-formylcyclopropyl)ethyl]-N-methylmethanesulfonamide |
2140200-10-6 | 0.05g |
$1308.0 | 2023-06-04 | ||
| Enamine | EN300-1623404-0.1g |
N-[2-(1-formylcyclopropyl)ethyl]-N-methylmethanesulfonamide |
2140200-10-6 | 0.1g |
$1371.0 | 2023-06-04 | ||
| Enamine | EN300-1623404-0.25g |
N-[2-(1-formylcyclopropyl)ethyl]-N-methylmethanesulfonamide |
2140200-10-6 | 0.25g |
$1432.0 | 2023-06-04 | ||
| Enamine | EN300-1623404-50mg |
N-[2-(1-formylcyclopropyl)ethyl]-N-methylmethanesulfonamide |
2140200-10-6 | 50mg |
$1129.0 | 2023-09-22 | ||
| Enamine | EN300-1623404-100mg |
N-[2-(1-formylcyclopropyl)ethyl]-N-methylmethanesulfonamide |
2140200-10-6 | 100mg |
$1183.0 | 2023-09-22 |
N-2-(1-formylcyclopropyl)ethyl-N-methylmethanesulfonamide Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on N-2-(1-formylcyclopropyl)ethyl-N-methylmethanesulfonamide
N-2-(1-Formylcyclopropyl)ethyl-N-methylmethanesulfonamide (CAS No. 2140200-10-6): A Comprehensive Overview
N-2-(1-Formylcyclopropyl)ethyl-N-methylmethanesulfonamide (CAS No. 2140200-10-6) is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound, characterized by its formylcyclopropyl moiety and methanesulfonamide group, exhibits a range of interesting properties that make it a valuable candidate for further investigation.
The formylcyclopropyl moiety is a key structural feature of this compound, contributing to its reactivity and stability. The presence of this moiety can influence the compound's interactions with biological targets, making it a subject of interest in the development of new therapeutic agents. Recent studies have explored the potential of formylcyclopropyl derivatives in various biological contexts, including their use as inhibitors of specific enzymes and their role in modulating cellular processes.
The methanesulfonamide group, on the other hand, is known for its ability to enhance the solubility and bioavailability of compounds. This functional group has been widely used in the design of drugs to improve their pharmacokinetic properties. In the case of N-2-(1-formylcyclopropyl)ethyl-N-methylmethanesulfonamide, the methanesulfonamide group may play a crucial role in optimizing its pharmacological profile, making it a promising candidate for drug development.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-2-(1-formylcyclopropyl)ethyl-N-methylmethanesulfonamide. Various methodologies have been reported, including the use of transition-metal-catalyzed reactions and mild reaction conditions that minimize side products and improve yields. These synthetic strategies not only facilitate the large-scale production of the compound but also allow for the exploration of structural modifications to enhance its biological activity.
In terms of biological activity, N-2-(1-formylcyclopropyl)ethyl-N-methylmethanesulfonamide has shown promising results in preliminary studies. Research has indicated that this compound exhibits selective inhibition of certain enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders. Additionally, studies have explored its potential as an anti-inflammatory agent, with preliminary data suggesting that it may modulate inflammatory responses by interfering with key signaling pathways.
One notable area of research is the investigation of N-2-(1-formylcyclopropyl)ethyl-N-methylmethanesulfonamide as a potential therapeutic agent for neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and its neuroprotective properties make it an attractive candidate for further study. Preclinical studies have shown that it can reduce oxidative stress and protect neurons from damage, which are critical factors in the progression of diseases such as Alzheimer's and Parkinson's.
Despite its promising potential, further research is needed to fully understand the mechanisms underlying the biological activity of N-2-(1-formylcyclopropyl)ethyl-N-methylmethanesulfonamide. Ongoing studies are focusing on elucidating its mode of action at the molecular level and identifying specific targets within cells. These efforts are crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
In conclusion, N-2-(1-formylcyclopropyl)ethyl-N-methylmethanesulfonamide (CAS No. 2140200-10-6) represents a fascinating compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its promising biological activity, makes it a valuable subject for further investigation. As research continues to advance, this compound may pave the way for new therapeutic strategies in various medical fields.
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